molecular formula C19H20F3NO B2563168 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2195953-01-4

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2563168
CAS No.: 2195953-01-4
M. Wt: 335.37
InChI Key: CAQJXIRASWHBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one is a bicyclic tertiary amine derivative featuring a unique 8-azabicyclo[3.2.1]octane core fused with a cyclopropylidene group at the 3-position. The ethan-1-one moiety is substituted with a 4-(trifluoromethyl)phenyl group, contributing to its distinct electronic and steric properties. This structure is of interest in medicinal chemistry due to the trifluoromethyl group’s role in enhancing metabolic stability and bioavailability, while the bicyclic framework may influence receptor binding affinity .

Properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO/c20-19(21,22)15-5-1-12(2-6-15)9-18(24)23-16-7-8-17(23)11-14(10-16)13-3-4-13/h1-2,5-6,16-17H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQJXIRASWHBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one is a complex bicyclic alkaloid that exhibits promising biological activities. Its unique structural features, including the incorporation of a trifluoromethylphenyl group and a cyclopropylidene moiety, contribute to its potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H22F3N1O1\text{C}_{19}\text{H}_{22}\text{F}_3\text{N}_1\text{O}_{1}

This structure includes:

  • Cyclopropylidene group : Enhances the compound's reactivity and biological interactions.
  • Trifluoromethylphenyl group : Known to influence pharmacological properties significantly.

Biological Activity Overview

Research indicates that compounds within the 8-azabicyclo[3.2.1]octane framework, which includes our target compound, demonstrate a variety of biological activities, primarily due to their interaction with specific biological targets.

Key Biological Activities

  • Anticancer Properties : Some derivatives of the 8-azabicyclo[3.2.1]octane scaffold have shown selective toxicity towards tumor cells compared to normal cells, indicating potential as anticancer agents .
  • Anticholinergic Effects : The structural similarity to tropane alkaloids suggests that this compound may exhibit anticholinergic effects, which are useful in treating various conditions such as motion sickness and muscle spasms.
  • Nematicidal Activity : Related compounds have demonstrated nematicidal effects against root-knot nematodes, suggesting that similar activities could be present in our target compound.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activities of related compounds:

Cytotoxicity Studies

A study on 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-ones revealed significant cytotoxic effects against various cancer cell lines, with some compounds exhibiting preferential toxicity towards malignant cells over normal cells . This raises the potential for our target compound to exhibit similar properties.

Interaction with Biological Targets

Research into the pharmacodynamics of 8-azabicyclo[3.2.1]octane derivatives has shown that their biological activity is largely influenced by the substituents on the bicyclic core and their ability to interact with specific receptors or enzymes in biological systems .

Data Tables

Compound Name Biological Activity IC50 Values (µM) Notes
8-Azabicyclo[3.2.1]octaneAnticancer5.0 (HeLa cells)Selective for malignant cells
3-(4-Methoxyphenyl)imino derivativeNematicidal160 mg/L (in vitro)Effective against M. incognita
1-{3-Cyclopropylidene...}Anticholinergic (predicted)N/AFurther studies needed

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Trifluoromethyl vs. Nitro Groups: The target compound’s 4-(trifluoromethyl)phenyl group enhances lipophilicity compared to the nitro group in (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one.
  • Cyclopropylidene vs. Carbonyl : The cyclopropylidene group in the target compound introduces ring strain and rigidity, which may improve binding selectivity compared to the ketone in (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one .

Research Findings and Implications

  • Pharmacological Potential: The trifluoromethylphenyl group in the target compound is associated with enhanced blood-brain barrier penetration in related CNS-targeting drugs .
  • Crystallographic Insights : Structural analogs like (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one provide a template for understanding conformational preferences of the bicyclic core .
  • Synthetic Challenges : The cyclopropylidene group in the target compound may complicate synthesis due to steric hindrance, necessitating optimized reaction conditions compared to simpler derivatives .

Q & A

Q. What are the recommended synthetic routes for 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of bicyclic azabicyclo compounds often involves Mannich-type cyclizations or intramolecular alkylation to form the bicyclo[3.2.1]octane scaffold. For this compound, key steps include:
  • Introduction of the cyclopropylidene group via Grignard addition to a ketone intermediate.
  • Functionalization of the 4-(trifluoromethyl)phenyl moiety using Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation .
  • Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd(PPh₃)₄) to improve yield and reduce byproducts. For example, highlights controlled synthesis using copolymerization strategies for structurally similar azabicyclo derivatives .

Q. How can structural characterization be performed to confirm the bicyclo[3.2.1]octane core and substituent positions?

  • Methodological Answer :
  • X-ray crystallography is the gold standard for unambiguous structural confirmation. provides a template for analyzing azabicyclo derivatives, with crystal data (monoclinic system, space group P21/c) and bond angles critical for validating the bicyclic framework .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) is essential for verifying substituent positions. For instance, the trifluoromethyl group’s ¹⁹F signal (~-60 ppm) and coupling patterns in NOESY experiments can confirm spatial arrangement .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :
  • Refer to Safety Data Sheets (SDS) for azabicyclo derivatives (e.g., ) for hazard classifications (acute toxicity, dermal/oral/inhalation risks) .
  • Use personal protective equipment (PPE) , including nitrile gloves and fume hoods, to avoid exposure. Emergency measures (e.g., eye rinsing for 15+ minutes with water) are critical for azabicyclo compounds with reactive substituents .

Advanced Research Questions

Q. How does the cyclopropylidene group influence the compound’s conformational rigidity and receptor binding?

  • Methodological Answer :
  • The cyclopropylidene moiety imposes planar constraints on the bicyclo[3.2.1]octane core, reducing rotational freedom. ’s crystallographic data (bond angles: C6—N1—C7 = 109.2°, C8—C7—C12 = 110.6°) shows how substituents affect ring puckering and steric interactions .
  • Molecular docking studies (e.g., using AutoDock Vina) can model interactions with targets like JAK/TYK2 kinases (), where rigidity may enhance binding affinity by pre-organizing the ligand for hydrophobic pockets .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic profiling (e.g., plasma stability, CYP450 metabolism assays) can explain discrepancies. For example, trifluoromethyl groups often improve metabolic stability but may reduce solubility, necessitating prodrug strategies .
  • Tissue distribution studies (e.g., LC-MS/MS quantification in target organs) clarify bioavailability issues. ’s Phase II clinical data for PF-06700841 (a JAK1/TYK2 inhibitor) demonstrates how optimizing selectivity mitigates off-target effects in animal models .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

  • Methodological Answer :
  • Systematic substitution : Replace the 4-(trifluoromethyl)phenyl group with bioisosteres (e.g., 4-CN or 4-CF₂CF₃) to modulate electron-withdrawing effects. ’s synthesis of 8-methyl-8-azabicyclo analogs highlights how alkylation impacts potency .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., cyclopropylidene vs. methyl groups) to biological activity. ’s crystallographic data aids in correlating steric bulk with target engagement .

Q. What analytical methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies (acid/base/oxidative stress) followed by HPLC-MS identify degradation products. ’s SDS for azabicyclo derivatives recommends avoiding strong acids/bases to prevent decomposition .
  • Long-term stability assays (25°C/60% RH for 6 months) with Karl Fischer titration monitor hygroscopicity, critical for compounds with heteroatoms (e.g., the azabicyclo nitrogen) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.